N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c1-13-11-14(20-23-17-3-2-8-22-21(17)29-20)4-6-16(13)24-30(25,26)15-5-7-18-19(12-15)28-10-9-27-18/h2-8,11-12,24H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKPBTUXTFPXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity. The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction. This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value.
Biochemical Pathways
The inhibition of PI3K by the compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often dysregulated in cancer. By inhibiting PI3K, the compound prevents the phosphorylation and activation of AKT, a downstream effector in the pathway. This leads to reduced cell proliferation and survival, providing a potential therapeutic effect in cancer.
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable bioavailability.
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to reduced cell proliferation and survival. This makes the compound a potential therapeutic agent for diseases characterized by overactive PI3K signaling, such as certain types of cancer.
Biological Activity
N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Features
The compound features a thiazolo[5,4-b]pyridine core fused with a benzo[b][1,4]dioxine structure and a sulfonamide moiety. This unique combination contributes to its pharmacological properties, enhancing its potential as a therapeutic agent.
| Structural Feature | Description |
|---|---|
| Thiazolo[5,4-b]pyridine | A heterocyclic compound known for diverse biological activities. |
| Benzo[b][1,4]dioxine | A fused bicyclic structure that may influence solubility and reactivity. |
| Sulfonamide Group | Enhances biological activity and solubility. |
The primary mechanism of action for this compound involves inhibition of specific enzymes and receptors. It is particularly noted for its inhibitory effects on the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in various cellular processes including growth and metabolism.
Enzymatic Inhibition
Recent studies have demonstrated that this compound exhibits potent inhibitory activity against various isoforms of PI3K:
- IC50 Values : The compound shows nanomolar IC50 values against PI3Kα (3.6 nM), PI3Kγ, and PI3Kδ while exhibiting reduced activity against PI3Kβ (approximately 10-fold lower) .
Structure-Activity Relationships (SAR)
The SAR studies indicate that specific functional groups within the compound significantly influence its biological activity:
- Sulfonamide Functionality : Essential for enhancing PI3K inhibitory activity.
- Thiazolo[5,4-b]pyridine Moiety : Critical for maintaining high potency; modifications to this core can lead to significant changes in activity.
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Anticancer Activity : In vitro assays demonstrated cytotoxic effects against various cancer cell lines, with notable activity attributed to the thiazolo[5,4-b]pyridine structure .
- Antimicrobial Properties : The compound has shown promising results in antimicrobial assays, indicating its potential as an antibiotic agent .
- Docking Studies : Molecular docking simulations revealed that the compound effectively binds to the ATP-binding site of PI3Kα, forming critical interactions that stabilize the enzyme-inhibitor complex .
Q & A
Q. What are the critical reaction conditions for optimizing the synthesis of this compound?
The synthesis of structurally similar sulfonamide derivatives (e.g., thiazolo[5,4-b]pyridine analogs) requires precise control of temperature, solvent selection (e.g., DMF, THF), and reaction time. For example, coupling reactions involving sulfonamide groups often proceed efficiently at 60–80°C in polar aprotic solvents . Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to track intermediates and ensure purity ≥95% .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Mass Spectrometry (MS) are standard for structural confirmation. For example, in analogs like N-(benzo[d][1,3]dioxol-5-yl) derivatives, ¹H NMR peaks at δ 6.8–7.5 ppm confirm aromatic protons, while sulfonamide S=O stretches appear at ~1350 cm⁻¹ in IR spectra . High-resolution MS (HRMS) is critical for verifying molecular formulas (e.g., C₂₀H₁₇N₃O₄S₂) .
Q. How can researchers address solubility challenges during in vitro assays?
The compound’s dihydrobenzo[d][1,4]dioxine and sulfonamide moieties confer limited aqueous solubility. Common strategies include:
- Using DMSO as a stock solvent (≤1% v/v to avoid cytotoxicity).
- Formulating with cyclodextrins or liposomes for enhanced bioavailability . Solubility should be quantified via UV-Vis spectrophotometry in PBS (pH 7.4) .
Advanced Research Questions
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?
SAR studies require systematic modification of the thiazolo[5,4-b]pyridine and sulfonamide groups. For example:
- Replace the 2-methyl group on the phenyl ring with halogens (Cl, F) to assess electronic effects on binding .
- Compare bioactivity of dihydrobenzo[d][1,4]dioxine analogs versus benzodioxole derivatives (e.g., altered metabolic stability) . Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies may arise from pharmacokinetic factors (e.g., poor oral bioavailability). Mitigation strategies include:
- Pharmacokinetic profiling (e.g., Caco-2 permeability assays, microsomal stability tests).
- Prodrug derivatization of the sulfonamide group to enhance absorption . Cross-validate results using orthologous in vivo models (e.g., zebrafish for preliminary toxicity screening) .
Q. What methodologies are effective for resolving synthetic impurities in the final compound?
Impurities often originate from incomplete coupling or side reactions. Techniques include:
- Column chromatography with gradients of ethyl acetate/hexane (for polar impurities).
- Recrystallization using ethanol/water mixtures to isolate the pure product . Advanced purification via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >99% purity .
Q. How can computational modeling guide the optimization of this compound’s selectivity?
Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can predict binding affinities against off-target receptors. For example:
- Simulate interactions with cytochrome P450 isoforms to assess metabolic liabilities.
- Use QSAR models to prioritize derivatives with lower hERG channel binding (reducing cardiac toxicity risks) .
Methodological Tables
Q. Table 1. Comparison of Key Analytical Techniques
Q. Table 2. Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low yield in sulfonamide coupling | Use HATU/DIPEA in DMF at 60°C | |
| Oxidative degradation | Store under argon at –20°C | |
| Solubility in bioassays | Formulate with PEG-400 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
